molecular formula C22H29NO7S B6313523 L-Aspartic acid alpha-t-butyl beta-benzyl ester tosylate (H-L-Asp(Bzl)-OtBu.Tos) CAS No. 1301706-84-2

L-Aspartic acid alpha-t-butyl beta-benzyl ester tosylate (H-L-Asp(Bzl)-OtBu.Tos)

Cat. No.: B6313523
CAS No.: 1301706-84-2
M. Wt: 451.5 g/mol
InChI Key: TVSZWBLVMXQGGD-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Aspartic acid alpha-t-butyl beta-benzyl ester tosylate (H-L-Asp(Bzl)-OtBu.Tos) is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in peptide synthesis and as a building block in the development of various pharmaceuticals and biochemical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid alpha-t-butyl beta-benzyl ester tosylate typically involves the protection of the amino and carboxyl groups of L-aspartic acid. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated systems for precise control of reaction conditions and to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid alpha-t-butyl beta-benzyl ester tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Catalysts: Acid catalysts for esterification, bases for tosylation

    Solvents: Organic solvents like dichloromethane, methanol

Major Products

    Substitution Products: Amino or alkoxy derivatives

    Hydrolysis Products: L-aspartic acid derivatives

    Reduction Products: Benzyl alcohol derivatives

Scientific Research Applications

L-Aspartic acid alpha-t-butyl beta-benzyl ester tosylate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of L-Aspartic acid alpha-t-butyl beta-benzyl ester tosylate involves its role as a protected amino acid derivative. The compound’s ester and tosylate groups protect the reactive sites of L-aspartic acid, allowing for selective reactions during peptide synthesis. Upon deprotection, the active sites are revealed, enabling the formation of peptide bonds and other biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

    L-Aspartic acid beta-benzyl ester: Similar in structure but lacks the t-butyl ester and tosylate groups.

    N-Boc-L-aspartic acid 4-tert-butyl ester: Contains a Boc protecting group instead of a tosylate group.

    L-Glutamic acid gamma-benzyl ester: Similar ester protection but derived from L-glutamic acid

Uniqueness

L-Aspartic acid alpha-t-butyl beta-benzyl ester tosylate is unique due to its dual protection strategy, which allows for selective reactions and high stability during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and pharmaceuticals .

Properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl (2S)-2-aminobutanedioate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.C7H8O3S/c1-15(2,3)20-14(18)12(16)9-13(17)19-10-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,12H,9-10,16H2,1-3H3;2-5H,1H3,(H,8,9,10)/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSZWBLVMXQGGD-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)C(CC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)[C@H](CC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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